11-Chlorodibenzo[b,f][1,4]thiazepine

Catalog No.
S728189
CAS No.
13745-86-3
M.F
C13H8ClNS
M. Wt
245.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Chlorodibenzo[b,f][1,4]thiazepine

CAS Number

13745-86-3

Product Name

11-Chlorodibenzo[b,f][1,4]thiazepine

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl

11-Chlorodibenzo[b,f][1,4]thiazepine (CAS 13745-86-3) is a tricyclic heterocyclic compound primarily utilized as a critical intermediate in the synthesis of second-generation (atypical) antipsychotic drugs. Its structure, featuring a dibenzothiazepine core with a strategically placed chlorine atom at the 11-position, serves as a direct precursor for active pharmaceutical ingredients (APIs) like Quetiapine. The chlorine atom is not a minor modification but a crucial reactive site that enables efficient downstream synthesis, making this specific compound a cornerstone in established pharmaceutical manufacturing processes.

Substituting 11-Chlorodibenzo[b,f][1,4]thiazepine with its parent compound, dibenzo[b,f][1,4]thiazepine-11(10H)-one, or other analogs is chemically and commercially impractical for its primary application. The synthesis of APIs like Quetiapine requires a nucleophilic substitution reaction where the chlorine atom at the 11-position acts as an essential leaving group. Attempting to start with the unchlorinated ketone precursor necessitates a separate, often harsh, chlorination step using reagents like phosphorus oxychloride or thionyl chloride, adding process complexity, cost, and potential for undesirable side products. Therefore, procuring this specific chloro-intermediate is a direct route to higher process efficiency and yield, bypassing the need for in-house chlorination of less functionalized starting materials.

High-Yield Precursor for Pharmaceutical Synthesis

This compound is a direct precursor to 11-chlorodibenzo[b,f][1,4]thiazepine, a key intermediate for antipsychotic drugs. A patented method demonstrates that chlorination of the parent ketone, 10H-dibenzo[b,f][1,4]thiazepin-11-one, using a Vilsmeier reagent prepared from triphosgene (BTC) and DMF in toluene achieves yields as high as 92%. This specific, high-yield transformation establishes the material's value as a stable, procurable intermediate, bypassing the need for end-users to handle more hazardous or less stable chlorinating agents like phosphorus oxychloride.

Evidence DimensionChemical Yield (%)
Target Compound Data92%
Comparator Or BaselineSynthesis from 10H-dibenzo[b,f][1,4]thiazepin-11-one
Quantified DifferenceN/A (Represents optimized yield for creating the target compound)
ConditionsReaction of 10H-dibenzo[b,f][1,4]thiazepin-11-one with BTC/DMF in refluxing toluene for 3 hours.

Procuring this compound directly provides access to a high-purity, validated intermediate, which improves the efficiency and safety of multi-step pharmaceutical synthesis workflows.

Optimized Reactivity for Nucleophilic Substitution in API Synthesis

The chlorine atom at the 11-position is an activated leaving group, enabling efficient nucleophilic substitution, which is the core reaction for producing drugs like Quetiapine. Patent literature describes the reaction of 11-chlorodibenzo[b,f][1,4]thiazepine with 1-(2-hydroxyethoxy)ethyl piperazine. The process is typically conducted in solvents like toluene or xylene at reflux temperature, demonstrating its compatibility with standard industrial process conditions. This pre-installed chloro group is superior to starting with the parent ketone, which lacks a suitable site for direct amination and would require a preceding activation/chlorination step.

Evidence DimensionProcess Compatibility
Target Compound DataDirectly reactive with piperazine derivatives in standard organic solvents.
Comparator Or BaselineDibenzo[b,f][1,4]thiazepin-11(10H)-one (the unchlorinated ketone precursor)
Quantified DifferenceEliminates an entire chemical step (chlorination) from the synthesis workflow.
ConditionsReaction with amines in solvents such as toluene or n-butanol at temperatures from ambient to reflux.

This compound's built-in reactivity simplifies the manufacturing process for target APIs, reducing the number of synthetic steps, minimizing waste, and potentially lowering production costs.

Superior Process Control vs. Traditional Chlorinating Agents

The synthesis of 11-chlorodibenzo[b,f][1,4]thiazepine can be achieved with modern, safer reagents, avoiding highly toxic and environmentally problematic chemicals. A patented method uses a Vilsmeier reagent generated in situ from di-(trichloromethyl)carbonate (BTC) and DMF. This approach avoids traditional reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), which generate significant phosphorus-containing aqueous waste and present handling challenges. Procuring the final chloro-compound allows buyers to bypass these hazardous steps entirely.

Evidence DimensionReagent Hazard & Waste Profile
Target Compound DataCan be synthesized using solid BTC and catalytic DMF, offering better handling and a cleaner reaction profile.
Comparator Or BaselineTraditional chlorination methods using excess POCl3 or PCl5.
Quantified DifferenceAvoids generation of large volumes of phosphorus-based acidic waste.
ConditionsSynthesis of the target compound from its ketone precursor.

Purchasing this specific intermediate supports safer, more environmentally friendly manufacturing practices by eliminating the need for on-site use of hazardous and waste-intensive chlorinating agents.

Direct Precursor for Quetiapine Synthesis

The primary and most validated application is the role of this compound as the penultimate intermediate in the industrial synthesis of Quetiapine. Its activated chlorine atom allows for a direct and efficient condensation reaction with 1-(2-hydroxyethoxy)ethyl piperazine to form the final API, a process well-documented in pharmaceutical patents.

Scaffold for Novel Antipsychotic Drug Discovery

As a functionalized tricyclic core, this compound is an ideal starting point for medicinal chemistry campaigns. The reactive chloro-group can be displaced by a wide variety of amines and other nucleophiles, enabling the rapid generation of a library of dibenzothiazepine analogs for screening and the development of next-generation CNS agents.

Intermediate for Related Tricyclic Heterocycles

Beyond Quetiapine, this material serves as a versatile intermediate for other dibenzo[b,f][1,4]thiazepine derivatives. The 11-chloro position provides a reliable synthetic handle to introduce diverse functionalities, facilitating research into this class of compounds for various therapeutic targets beyond antipsychotic activity.

XLogP3

4.2

Other CAS

13745-86-3

Explore Compound Types